![molecular formula C19H18N4NaO2S+ B1632448 Sodium ilaprazole CAS No. 172152-50-0](/img/structure/B1632448.png)
Sodium ilaprazole
描述
Ilaprazole, also known by the trade name Noltec, is a proton pump inhibitor (PPI) used in the treatment of dyspepsia, peptic ulcer disease (PUD), gastroesophageal reflux disease (GERD), and duodenal ulcer . It is available in strengths of 5, 10, and 20 mg . Ilaprazole is developed by Il-Yang Pharmaceutical (Korea), and is still under clinical trials with the US FDA .
Molecular Structure Analysis
Ilaprazole has the molecular formula C19H18N4O2S . The molecular weight is 366.44 g/mol . The structure of Ilaprazole includes a benzimidazole ring, which is a key structural component of PPIs .Physical And Chemical Properties Analysis
The n-octanol to water partition coefficients of Ilaprazole were found to be 0.9951 at pH 6 and 0.8898 at pH 10 . The particle size distribution of Ilaprazole powder was in the size range of 0.138–13.183 μm with a mean particle size of 3.311 μm .科学研究应用
Treatment of Gastrointestinal Disorders
Ilaprazole is effective in treating gastric ulcers and gastroesophageal reflux disease (GERD) due to its ability to inhibit gastric acid secretion .
Drug-Drug Interaction Studies
Research has been conducted to determine the interaction between ilaprazole and other drugs, such as clopidogrel, which is important for understanding its effects when used in combination with other medications .
Pharmacokinetics and Pharmacodynamics
Studies have been performed to investigate the pharmacokinetics, pharmacodynamics, and safety of ilaprazole, particularly in different formulations and routes of administration .
作用机制
Target of Action
Ilaprazole Sodium, also known as Sodium Ilaprazole, primarily targets the H+/K+ ATPase enzyme , commonly referred to as the proton pump . This enzyme is located on the parietal cells of the stomach lining .
Mode of Action
Ilaprazole Sodium works by selectively inhibiting the H+/K+ ATPase enzyme . This enzyme is responsible for the final step of acid production, where hydrogen ions are secreted into the stomach in exchange for potassium ions .
Biochemical Pathways
The inhibition of the H+/K+ ATPase enzyme by Ilaprazole Sodium disrupts the biochemical pathway of gastric acid secretion . This results in a decrease in the production of stomach acid, thereby reducing the acidity of the stomach environment .
Pharmacokinetics
The pharmacokinetics of Ilaprazole Sodium have been evaluated in many clinical studies. Its linear pharmacokinetics was demonstrated, with dose-proportional increases in peak plasma concentration and area under the plasma concentration vs. time curve for both oral administration and intravenous infusion administration . The in vitro microsome tests have shown that Ilaprazole Sodium is mainly metabolized by non-enzymatic degradation and partially by CYP3A4, but hardly by CYP2C19 .
Result of Action
The molecular and cellular effects of Ilaprazole Sodium’s action primarily involve the reduction of gastric acid secretion . By inhibiting the H+/K+ ATPase enzyme, Ilaprazole Sodium prevents the exchange of hydrogen ions for potassium ions in the stomach, thereby reducing the production of stomach acid . This results in a decrease in the acidity of the stomach environment, which can help in the treatment of conditions such as dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcer .
Action Environment
The action, efficacy, and stability of Ilaprazole Sodium can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of Ilaprazole Sodium . Additionally, the pH level of the stomach environment can also influence the effectiveness of Ilaprazole Sodium in inhibiting the H+/K+ ATPase enzyme .
安全和危害
未来方向
While Ilaprazole is already in clinical use, there are still unmet needs regarding its availability for patients of all age groups . Its poor stability hinders the development of formulations in which dose can be easily adjusted . Therefore, future research could focus on developing new formulations that address these issues .
属性
IUPAC Name |
sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGDDMFDBZPGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=C(C=C3)N4C=CC=C4)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N4NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ilaprazole sodium | |
CAS RN |
172152-50-0 | |
Record name | Ilaprazole sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ilaprazole sodium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8KRT8S6GR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。